(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of dioxolane derivatives involves strategic approaches to introduce the dioxolane moiety into the desired molecular framework. For example, (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been synthesized as a versatile synthon for selectively protected α,γ-diketoacid derivatives, illustrating the utility of dioxolane derivatives in synthesizing complex molecules (Banville et al., 2010).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives can significantly influence their chemical properties and reactivity. For instance, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone has been reported, with structural studies revealing preferred conformations due to OH⋯Ph interactions (Irurre et al., 1992).
Chemical Reactions and Properties
Dioxolane compounds participate in a variety of chemical reactions, offering pathways to synthesize a wide range of derivatives. For example, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been achieved, showcasing the stereoselective opening of oxetanes by hydrogen peroxide as a key feature (Dai et al., 2006).
Physical Properties Analysis
The physical properties of dioxolane derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the crystal structure analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a related compound, provides insights into the molecular arrangement and interactions within crystals, highlighting the importance of structural analysis (Kovalskyi et al., 2011).
Scientific Research Applications
It is used in forming trifluoromethyl substituted 1,3-oxazolidine-4-carboxylate and related compounds (Burger et al., 2002).
The compound serves as a synthon for synthesizing selectively protected α-diketoacid derivatives (Banville et al., 2010).
It aids in synthesizing dioxolane nucleosides, potent antivirals (Janes, Cimpoia & Kazlauskas, 1999).
It shows potential in decreasing lead levels in various organs, indicating its use in detoxification (Xu et al., 2011).
This acid is a key intermediate in the synthesis of chrysanthemic acid (Baudoux et al., 1998).
It significantly enhances the dielectric anisotropy and birefringence in liquid crystals (Chen et al., 2015).
The acid undergoes photochemical transformation to yield stable carboxylic acids (Nikolaev, Khimich & Korobitsyna, 1985).
Derivatives of this compound show neuroprotective effects in cell damage models (Song, 2007).
Its derivatives can selectively esterify primary alcohols and carboxylic acids in water-containing solvents (Wang et al., 2012).
Amide derivatives of 1,3-dioxolane exhibit antifungal and antibacterial properties (Begum et al., 2019).
The compound is enantiomerically pure with a slightly distorted plane dioxolanone ring (Stocksdale et al., 2007).
It is utilized in heterogeneously catalyzed condensation reactions to produce novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Dimethyl substituted 1,3-dioxolanes have limited polymerizability, leading to the production of oligomers (Okada, Mita & Sumitomo, 1975).
Its analogs have been synthesized for potential therapeutic applications, such as in tetracycline ring A analogs (Moskalyk et al., 1981).
It is used in the high-yield synthesis of D-ribo-phytosphingosine (Lombardo et al., 2006).
Derivatives of this acid have been synthesized and shown high activity in enantioselective reactions (Dindaroglu, Dincer & Schmalz, 2014).
It serves as a starting material for the synthesis of compounds with intense marine and spicy-vanillic odors (Kraft et al., 2010).
Its cyclic ketals are useful for determining the absolute configuration of primary amines (Shim & Choi, 2010).
It is involved in the study of reactions of benzoxazine-based phenolic resins (Dunkers & Ishida, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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